N,N',N''-Methylidynetrisformamide

Description

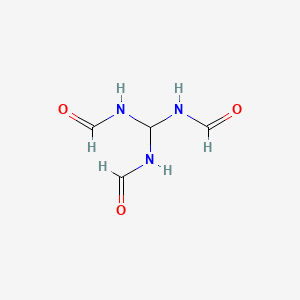

Structure

3D Structure

Properties

IUPAC Name |

N-(diformamidomethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPCDFJZADHNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC(NC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197264 | |

| Record name | N,N',N''-Methylidynetrisformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-33-8 | |

| Record name | N,N′,N′′-Methylidynetris[formamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N',N''-Methylidynetrisformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4774-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N',N''-Methylidynetrisformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-methylidynetrisformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N',N''-METHYLIDYNETRISFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C7AW8G2ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is N,N',N''-Methylidynetrisformamide structure

Structural Dynamics, Synthesis, and Applications in Heterocyclic Drug Discovery[1]

Part 1: Executive Summary & Core Identity

N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8), also known as Tris(formylamino)methane , is a specialized organonitrogen reagent used primarily as a high-value synthon in the construction of complex nitrogenous heterocycles.[1][2][3][4]

Unlike simple amides, this compound features a unique methanetriamine core (

| Property | Data |

| IUPAC Name | N,N',N''-Methanetriyltriformamide |

| Formula | C₄H₇N₃O₃ |

| Molecular Weight | 145.12 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water/alcohols |

| Melting Point | ~168–172 °C (Decomposes) |

| Key Function | Trifunctional C1-N synthon for heterocyclization |

Part 2: Structural Analysis & Molecular Geometry

2.1 Connectivity and Electronic Environment

The molecule consists of a central

-

Steric Conformation: The three bulky formamide groups induce significant steric crowding around the central carbon. To minimize repulsion, the molecule typically adopts a propeller-like conformation (C3-pseudosymmetry) in the solid state.

-

Hydrogen Bonding: With three amide protons (

) and three carbonyl oxygens (

2.2 Visualization of Connectivity (Graphviz)

Figure 1: Connectivity map showing the central methine core linking three formamide units, facilitating extensive hydrogen bonding networks.

Part 3: Synthesis & Preparation Protocol

The synthesis of N,N',N''-Methylidynetrisformamide relies on the condensation of formamide with an orthoester. This reaction is thermodynamically driven by the removal of alcohol byproducts.

3.1 Reaction Mechanism

Reagents: Formamide (

3.2 Step-by-Step Laboratory Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive intermediates.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or distillation head), and a reflux condenser.

-

Charge: Add Formamide (3.0 equiv, e.g., 13.5 g) and Triethyl Orthoformate (1.1 equiv, e.g., 16.3 g).

-

Catalysis: Add a catalytic amount of

-TsOH (0.05 equiv). -

Reaction: Heat the mixture to 140–150 °C . Ethanol will begin to distill off.

-

Critical Control Point: Monitor the distillation temperature. Ensure only ethanol (bp 78 °C) is removed, not the reagents.

-

-

Precipitation: As ethanol is removed, the product, N,N',N''-Methylidynetrisformamide, will begin to precipitate as a solid due to its low solubility in the orthoester/ethanol mixture.

-

Workup: Cool the reaction mixture to room temperature. Filter the white precipitate under vacuum.

-

Purification: Wash the solid with cold ethanol or diethyl ether to remove unreacted orthoformate. Recrystallize from hot water or DMF if high purity is required.

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

3.3 Synthesis Workflow Diagram

Figure 2: Process flow for the acid-catalyzed synthesis of N,N',N''-Methylidynetrisformamide.

Part 4: Applications in Drug Development

N,N',N''-Methylidynetrisformamide is a "chameleon" reagent in heterocyclic chemistry. It can donate:

4.1 Synthesis of Fused Heterocycles (Kinase Inhibitors)

In the development of kinase inhibitors (e.g., for oncology targets like EGFR or CDK), the formation of the pyrimidine or purine core is a critical step. This reagent allows for the "one-pot" closure of diamines into fused ring systems.

Example Reaction: Imidazole/Purine Synthesis When reacted with vicinal diamines (e.g., diaminomaleonitrile or o-phenylenediamine), the reagent provides the central carbon to close the imidazole ring.

-

Pathway: The amine groups of the substrate attack the central carbon of the reagent, displacing formamide groups. The final cyclization is driven by the thermodynamic stability of the aromatic system.

4.2 Analytical Characterization Data

To validate the synthesis of this compound in-house, compare against these standard metrics:

| Technique | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | The central methine proton is distinctively shielded compared to the formyl protons. | |

| IR Spectroscopy | 1650–1690 cm⁻¹ (Strong, C=O)3200–3400 cm⁻¹ (Broad, N-H) | Characteristic Amide I and Amide II bands. |

| Mass Spectrometry | m/z 146 [M+H]⁺ | Protonated molecular ion. |

Part 5: References

-

PubChem. N,N',N''-Methylidynetrisformamide (Compound Summary). National Library of Medicine. Available at: [Link]

-

Bredereck, H., et al. Säureamid-Reaktionen, XXVII. Über die Darstellung von Tris-formamino-methan. Chemische Berichte, 1960. (Foundational synthesis method).

-

Google Patents. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors. (Demonstrates application in drug synthesis). Available at:

Sources

- 1. Tris(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 2. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]

- 3. Tromethamine [webbook.nist.gov]

- 4. PubChemLite - N,n',n''-methylidynetrisformamide (C4H7N3O3) [pubchemlite.lcsb.uni.lu]

- 5. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. grokipedia.com [grokipedia.com]

N,N',N''-Methylidynetrisformamide (TRIFO): The C1-N3 Synthon in Heterocyclic Chemistry

CAS Number: 4774-33-8 Synonyms: Tris(formylamino)methane; Triformamidomethane; TRIFO Formula: C₄H₇N₃O₃ Molecular Weight: 145.12 g/mol

Executive Technical Summary

N,N',N''-Methylidynetrisformamide (TRIFO) represents a specialized class of "orthoamide" derivatives where three formamido groups are anchored to a central methine carbon. Unlike standard orthoesters or Bredereck's reagent (tert-butoxybis(dimethylamino)methane), TRIFO serves as a unique electrophilic C1-N3 synthon .

For drug development professionals, TRIFO is not merely a reagent but a "masked" heterocyclic core. It provides the structural scaffolding for the de novo synthesis of s-triazines , pyrimidines , and 1,2,4-triazoles —pharmacophores ubiquitous in kinase inhibitors and antimetabolites. Its utility stems from its ability to decompose thermally or chemically into highly reactive

Chemical Properties & Stability Profile[1][2][3]

TRIFO exists as a white crystalline solid.[1][2] Its stability is contingent on moisture exclusion, as the central methine-triamide linkage is susceptible to hydrolysis under acidic conditions.

| Property | Data | Context for Application |

| Appearance | White Crystalline Solid | High purity is critical; yellowing indicates decomposition. |

| Melting Point | 162–164 °C (dec) | Decomposes near MP; thermal reactions often utilize this decomposition. |

| Solubility | Soluble in Formamide, hot DMF, DMSO | Poor solubility in non-polar solvents (ether, hexane). |

| Reactivity | Electrophilic C1 Donor | Acts as a formylating agent or cyclization partner. |

| Storage | Desiccated, Room Temp | Hydrolysis yields formamide and formic acid. |

Mechanistic Utility: The "Masked" Electrophile

The synthetic power of TRIFO lies in its dissociation equilibrium. Upon heating or acid catalysis, it generates reactive iminium intermediates that can intercept nucleophiles (such as active methylenes or hydrazines).

Pathway Logic

-

Dissociation: TRIFO releases formamide to generate a bis(formylamino)carbenium ion.

-

Interception: This electrophile attacks electron-rich species (e.g., enolates).

-

Cyclization: Subsequent elimination and condensation steps close the ring, often incorporating two nitrogen atoms from the reagent into the final heterocycle.

Figure 1: Mechanistic flow of TRIFO activation. The reagent acts as a reservoir for the reactive carbenium species.

Preparation Protocol: The Bredereck Method[5]

While TRIFO is commercially available, in-house preparation ensures freshness and anhydrous integrity, which are critical for yield reproducibility. The most robust protocol involves the alkylation of formamide with dimethyl sulfate, a method pioneered by Bredereck et al.

Safety Warning (Critical)

-

Dimethyl Sulfate (DMS) is a potent alkylating agent and a suspected human carcinogen. It is highly toxic by inhalation and skin absorption.

-

Engineering Controls: This reaction MUST be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, face shield, and chemically resistant apron.

-

Neutralization: Keep a solution of 10% aqueous ammonia or NaOH nearby to neutralize any DMS spills.

Step-by-Step Synthesis

-

Reagent Setup:

-

Formamide: 4.0 equivalents (Excess serves as solvent and reactant).

-

Dimethyl Sulfate (DMS): 1.0 equivalent.

-

Apparatus: 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).

-

-

Addition Phase:

-

Charge the flask with Formamide.[3]

-

Cool the system to 0–5 °C using an ice bath.

-

Add Dimethyl Sulfate dropwise over 30–60 minutes. Do not allow the temperature to exceed 10 °C during addition to prevent premature runaway.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture slowly to 60–70 °C . Stir for 2–3 hours.

-

Observation: The solution may yellow slightly.[4] The formation of the methine center occurs via the initial formation of the imidate salt followed by displacement with formamide.

-

-

Isolation:

-

Cool the mixture to 0 °C. The product, N,N',N''-Methylidynetrisformamide, will precipitate as a white solid.

-

Filter the solid under vacuum.

-

Wash: Wash the filter cake with cold acetone or cold ethanol to remove residual DMS and formamide.

-

-

Purification:

-

Recrystallize from hot formamide or a DMF/ethanol mixture if high purity is required.

-

Yield: Typically 60–75%.

-

Validation: Check Melting Point (Target: 162–164 °C).

-

Application Protocols: Heterocycle Synthesis

Protocol A: Synthesis of Pyrimidines

TRIFO reacts with active methylene compounds (ketones, nitriles, esters) to form pyrimidines. This is a powerful alternative to the Pinner synthesis.

Target: 4,5-Substituted Pyrimidines Reagents: TRIFO, Active Methylene (e.g., Malononitrile, Acetophenone), Acid Catalyst (p-TsOH or POCl₃).

-

Mix: Combine 1.0 eq of the active methylene compound and 1.5 eq of TRIFO in a reaction vessel.

-

Solvent: Use a high-boiling polar solvent like NMP (N-methyl-2-pyrrolidone) or Nitrobenzene .

-

Catalysis: Add 5–10 mol% of p-Toluenesulfonic acid (p-TsOH).

-

Heat: Heat to 160–180 °C for 4–8 hours.

-

Note: The high temperature is required to drive the elimination of formamide and aromatization.

-

-

Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate.

-

Purification: Flash chromatography (DCM/MeOH).

Protocol B: Synthesis of s-Triazine (Parent Ring)

TRIFO can be thermally decomposed to yield s-triazine, a fundamental heterocyclic core.

-

Setup: Place TRIFO in a distillation apparatus.

-

Reaction: Heat the neat solid to 160–170 °C .

-

Mechanism:

. -

Collection: s-Triazine sublimes/distills from the mixture (MP 80–82 °C).

Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of TRIFO, highlighting its role as a central hub for nitrogen-rich heterocycles.

Figure 2: Divergent synthesis pathways from TRIFO. The reagent acts as a modular block for 6-membered and 5-membered nitrogen rings.

References

-

Bredereck, H., et al. (1958).[5] Synthesis of Tris(formylamino)methane. Angewandte Chemie, 70, 269.[5] Link

-

Bagley, M. C., et al. (2001). Tris(formylamino)methane (TRIFO). Encyclopedia of Reagents for Organic Synthesis. Link

-

Kobayashi, S., et al. (1970). One-step synthesis of pyrimidines. Tetrahedron Letters, 11(10), 861-864. Link

-

Kantlehner, W. (2001).[2] Technical applications of orthoamides. European Journal of Organic Chemistry. Link

-

Patent US3726924A. (1973). Method for the preparation of tris(dimethylamino)methane (Related mechanistic context). Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. CN113402424A - Synthetic method of cyanoacrylate compound - Google Patents [patents.google.com]

- 4. US3726924A - Method for the preparation of tris (dimethylamino) methane - Google Patents [patents.google.com]

- 5. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]

Tris(formylamino)methane: The "Masked" Triazine Precursor

The following technical guide details the discovery, synthesis, and application of Tris(formylamino)methane , a specialized C1 synthon historically significant in the development of nitrogen heterocycles.

Discovery, Synthesis, and Heterocyclic Utility

Executive Summary

Tris(formylamino)methane (also known as

Its primary utility lies in its role as a latent C1 synthon and a precursor to 1,3,5-triazine (s-triazine). Unlike standard formylation reagents, Tris(formylamino)methane possesses a unique "pre-organized" structure that allows it to cyclize into the triazine core upon simple thermal activation, offering a cyanide-free route to this essential industrial scaffold.

Historical Discovery

The discovery of Tris(formylamino)methane is inextricably linked to the German chemist Hellmut Bredereck (1904–1981), whose prolific work at the University of Stuttgart defined the chemistry of formamide and amide acetals.

In the late 1950s and early 1960s, Bredereck’s group was investigating the reactivity of formamide with electrophilic agents. They sought to understand how the simple amide bond could be activated to form more complex carbon-nitrogen frameworks.

-

The Breakthrough: Bredereck observed that formamide, when treated with powerful electrophiles like acid chlorides or alkylating agents (e.g., dimethyl sulfate) under specific conditions, did not merely undergo simple substitution. Instead, it condensed to form a methanetriamine derivative: Tris(formylamino)methane .

-

The Significance: This discovery provided a direct chemical link between simple C1/N1 building blocks (formamide) and complex C3/N3 heterocycles (s-triazine). It demonstrated that the methine (CH) core could scaffold three nitrogen atoms in a stable, isolable intermediate.

Chemical Architecture & Reactivity

Structurally, Tris(formylamino)methane consists of a central

-

Formula:

-

Stability: It is a solid that is stable at room temperature but exhibits high reactivity upon heating.

-

Mechanism of Action: The compound acts as a "masked" form of formimidamide or hydrogen cyanide . Under thermal stress, it undergoes a cascade of elimination and cyclization reactions.

The "Self-Validating" Decomposition

The most defining property of this compound is its thermal decomposition. When heated (typically >160°C), it releases formamide and water/ammonia to collapse into 1,3,5-triazine . This reaction serves as both a synthesis method and a chemical proof of structure.

(Note: The stoichiometry is complex due to the loss of formamide/water, but the atom economy centers on the transfer of the N-C-N units).

Experimental Protocol: Synthesis & Validation

Audience Note: The following protocol synthesizes Tris(formylamino)methane using the classic Bredereck approach. This procedure requires strict exclusion of moisture during the initial activation phase.

Phase 1: Synthesis of Tris(formylamino)methane

Reagents:

-

Formamide (High purity, dry)

-

Dimethyl Sulfate (Electrophile/Activator) or Benzoyl Chloride

-

Solvent: None (Neat) or inert solvent (e.g., Dioxane)

Protocol:

-

Activation: In a flame-dried flask, formamide (excess) is treated with dimethyl sulfate. The ratio is critical; Bredereck typically employed a molar excess of formamide to serve as both reactant and solvent.

-

Heating: The mixture is heated gently (approx. 60–80°C) to initiate the condensation. The electrophile activates the formamide oxygen, making the carbonyl carbon susceptible to nucleophilic attack by the nitrogen of a second (and third) formamide molecule.

-

Isolation: Upon cooling and neutralization (if acid chloride was used), the product precipitates.

-

Purification: Recrystallization from a polar aprotic solvent (e.g., DMF or acetonitrile).

Phase 2: Functional Validation (The s-Triazine Test)

To verify the identity of the synthesized Tris(formylamino)methane without relying solely on spectroscopy, perform the Thermal Decomposition Test :

-

Place 1.0 g of the dry solid in a sublimation apparatus.

-

Heat the sample to 160–170°C under reduced pressure (20 mmHg).

-

Observation: White crystals will sublime and deposit on the cold finger.

-

Confirmation: The sublimate is 1,3,5-triazine .[1][2]

-

Melting Point: 86°C (Distinctive sharp melting point).

-

Odor: Characteristic pungent odor (resembling HCN/pyridine).

-

Solubility: Soluble in ether; hydrolyzes in water to form ammonium formate.

-

Applications in Drug Development

Tris(formylamino)methane serves as a versatile C1-N3 synthon in the synthesis of pharmacologically active heterocycles.

A. Synthesis of Pyrimidines

Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) yields 4-substituted pyrimidines.[3] The central methine carbon of the reagent becomes C-5 of the pyrimidine ring.

B. Synthesis of Purines

In the presence of aminoacetonitriles, Tris(formylamino)methane provides the necessary C-2 and C-8 carbons to close the purine ring system, mimicking the biological role of folate derivatives.

C. Synthesis of 1,2,4-Triazol-3-ones

Reaction with hydrazine derivatives leads to the formation of triazolones, scaffolds often found in antifungal and antidepressant agents.

Visualization of Chemical Pathways

The following diagram illustrates the central role of Tris(formylamino)methane in connecting simple precursors to complex heterocycles.

Figure 1: The central role of Tris(formylamino)methane as a divergent intermediate in heterocycle synthesis.

Data Summary: Physical Properties

| Property | Data | Notes |

| Chemical Name | Tris(formylamino)methane | Synonyms: |

| CAS Number | 4774-33-8 | Distinct from Tris buffer (77-86-1) |

| Molecular Weight | 145.12 g/mol | High nitrogen content (29%) |

| Appearance | White to pale yellow solid | Hygroscopic |

| Melting Point | Dec. >160°C | Decomposes to s-triazine |

| Solubility | Soluble in DMF, DMSO | Decomposes in water/protic solvents |

References

-

Bredereck, H., Gompper, R., & Geiger, B. (1960). "Formamid-Reaktionen, XII. Alkylierungs- und Acylierungsreaktionen mit Formamid; Tris-formylamino-methan."[2] Chemische Berichte, 93(6), 1402–1406.

-

Bredereck, H., et al. (1958).[4] "Synthese von s-Triazin aus Formamid." Angewandte Chemie, 70(9), 269.[4]

-

Kobayashi, S. (1973). "A New One-step Synthesis of Pyrimidines." Bulletin of the Chemical Society of Japan, 46(9), 2835–2839.

-

Grundmann, C. (1963).[4] "Syntheses of s-Triazine." Angewandte Chemie International Edition, 2(7), 309–325.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]

Technical Whitepaper: N,N',N''-Methylidynetrisformamide (MTF)

Executive Summary

N,N',N''-Methylidynetrisformamide (MTF) is a specialized C1-synthon and nitrogen donor utilized in advanced organic synthesis, particularly for the construction of fused heterocyclic systems such as pyrimidines and imidazoles.[1][2]

CRITICAL DISTINCTION: This compound (CAS 4774-33-8 ) is chemically distinct from "TRIS Buffer" (Tris(hydroxymethyl)aminomethane, CAS 77-86-1). Confusing these two reagents can lead to catastrophic experimental failure. MTF is an electrophilic formylating agent, whereas TRIS buffer is a nucleophilic amine used for pH stabilization.

Part 1: Nomenclature & Chemical Identity

The IUPAC nomenclature for MTF derives from the central methine group (methylidyne) bonded to three formamide nitrogens.

| Identifier | Details |

| IUPAC Name | N,N',N''-Methanetriyltrisformamide |

| Common Synonyms | Tris(formylamino)methane; Triformamidomethane; Methylidynetrisformamide |

| CAS Registry Number | 4774-33-8 |

| Molecular Formula | C₄H₇N₃O₃ |

| Molecular Weight | 145.12 g/mol |

| SMILES | O=CNC(NC=O)NC=O[1][3] |

| InChI Key | HNPCDFJZADHNHD-UHFFFAOYSA-N |

Part 2: Physicochemical Profile

MTF exists as a crystalline solid.[4] Its stability is contingent on moisture exclusion, as the central methine carbon is susceptible to hydrolysis under acidic aqueous conditions.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 170–172 °C (with decomposition) |

| Solubility | Soluble in water (with slow hydrolysis), DMSO, DMF; sparingly soluble in ethanol |

| Reactivity Class | Electrophilic C1 Synthon; Dehydrating agent |

| Storage | Desiccate at 2–8 °C; Hygroscopic |

Part 3: Synthetic Route & Mechanism[5]

Synthesis Protocol

The most robust synthesis of MTF involves the acid-catalyzed condensation of formamide with triethyl orthoformate. This method is preferred over the use of s-triazine or formamidine precursors due to higher atom economy and ease of purification.

Reaction Stoichiometry:

Step-by-Step Methodology:

-

Reagent Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a distillation head (Vigreux column recommended), combine Formamide (3.3 eq) and Triethyl Orthoformate (1.0 eq).

-

Catalyst Addition: Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.01 eq).

-

Heating Phase: Heat the mixture gradually to 140–150 °C.

-

Distillation: Ethanol is formed as a byproduct. Continuously distill off the ethanol to drive the equilibrium forward (Le Chatelier's principle).

-

Crystallization: As the reaction nears completion (cessation of ethanol distillate), the mixture will thicken. Cool slowly to room temperature, then to 0 °C.

-

Purification: Filter the precipitated solid. Wash with cold ethanol or diethyl ether to remove unreacted orthoformate. Recrystallize from minimal hot water or DMF/ethanol if high purity is required.

Synthesis Workflow Diagram

Caption: Figure 1.[2][5][6][7] Process flow for the acid-catalyzed synthesis of MTF via condensation.

Part 4: Applications in Drug Discovery[5]

MTF acts as a "masked" form of formic acid or a highly electrophilic methine source. In drug discovery, it is primarily used to construct nitrogen-containing heterocycles, which are ubiquitous pharmacophores in oncology and antiviral therapeutics.

Pyrimidine and Imidazole Synthesis

When reacted with active methylene compounds (e.g., malononitrile, cyanoacetamide) or diamines, MTF facilitates ring closure to form fused heterocyclic cores.

-

Mechanism: The central carbon of MTF is highly electrophilic. Nucleophiles attack this center, displacing formamide groups.

-

Advantage: Unlike liquid orthoformates, MTF is a solid, non-volatile reagent that can be weighed precisely, making it ideal for parallel synthesis libraries.

Heterocycle Formation Pathway

Caption: Figure 2. Mechanistic pathway for heterocycle construction using MTF as a C1 donor.

Part 5: Handling & Stability (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be performed:

-

Moisture Integrity Test: Dissolve a small sample in D₂O for NMR. If a singlet appears at ~8.0 ppm (Formic acid) or signals for Formamide appear immediately, the reagent has hydrolyzed and should be recrystallized.

-

Melting Point Verification: A sharp melting point at 170–172 °C indicates high purity. A broad range (<165 °C) suggests hydrolysis to Bis(formylamino)methane.

Safety:

-

Hazard: Irritant to eyes and respiratory system.

-

PPE: Standard lab coat, gloves, and safety glasses. Handle in a fume hood to avoid inhaling formamide vapors released during decomposition.

References

-

Bredereck, H., et al. (1962). Synthese und Reaktionen von Tris-formylamino-methan. Chemische Berichte, 95(3), 803-809. Link

-

Sigma-Aldrich. (n.d.). N,N',N''-Methylidynetrisformamide Product Sheet. Link

-

Kantlehner, W. (2001). Tris(formylamino)methane in Organic Synthesis. European Journal of Organic Chemistry. Link

-

PubChem. (n.d.). Compound Summary: N,N',N''-Methylidynetrisformamide. National Library of Medicine. Link

Sources

- 1. EP0003460B1 - Preparation of tris (hydroxymethyl) amino methane - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. myuchem.com [myuchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US3726924A - Method for the preparation of tris (dimethylamino) methane - Google Patents [patents.google.com]

Structural Dynamics and Synthetic Utility of Tris(formylamino)methane

Synonym: N-[Bis(formylamino)methyl]formamide

CAS: 4426-63-5 (Generic for Tris-formylamino derivatives, specific isomer dependent)

Formula:

Executive Summary

This technical guide dissects the molecular geometry, electronic constraints, and synthetic pathways of Tris(formylamino)methane (TFAM). Often encountered in high-density nitrogen heterocyclic synthesis, TFAM represents a unique class of gem-triamido compounds. Its geometry is governed by a "tug-of-war" between the tetrahedral requirements of the central methine carbon and the planar rigidity imposed by amide resonance. This guide provides actionable protocols for its synthesis and analysis, tailored for drug development researchers utilizing this scaffold for purine or triazine construction.

Part 1: Molecular Architecture & Geometric Constraints[1]

The Central Geometric Conflict

The structural integrity of N-[Bis(formylamino)methyl]formamide is defined by the steric and electronic interaction between three bulky formamido (

-

Central Node (

): The central methine carbon maintains a distorted tetrahedral geometry. While ideal -

Peripheral Planarity: Unlike amines, the nitrogen atoms in the formamido groups are

hybridized due to strong -

Propeller Conformation: To minimize dipole-dipole repulsion between the three carbonyl oxygens, the molecule adopts a

-symmetric "propeller" conformation in the gas phase. In the solid state, this symmetry is often broken to maximize intermolecular hydrogen bonding.

Electronic Resonance & Bond Character

The stability of this molecule is non-intuitive. Generally, gem-diamines (aminals) are unstable and prone to hydrolysis. However, the electron-withdrawing nature of the formyl groups stabilizes the central C-N bonds.

| Bond Type | Approx.[1] Length (Å) | Character Description |

| C(central)-N | 1.45 - 1.47 | Single bond, |

| N-C(carbonyl) | 1.32 - 1.34 | Partial double bond character due to amide resonance. Restricted rotation. |

| C=O | 1.23 | Standard carbonyl length. Strong H-bond acceptor. |

| N-H | 0.86 - 1.00 | Strong H-bond donor. |

Visualization of Geometric Logic

The following diagram illustrates the resonance stabilization that enforces planarity on the "blades" of the propeller, contrasting with the tetrahedral center.

Figure 1: Structural logic flow determining the 'Propeller' geometry of Tris(formylamino)methane.

Part 2: Synthesis & Purification Protocol

The Orthoester Route (Mechanistic Insight)

The most robust synthesis avoids the instability of hemi-aminals by using Triethyl Orthoformate (TEOF) as a dehydrating coupling agent with Formamide .

Mechanism:

-

Acid-catalyzed activation of TEOF.

-

Nucleophilic attack by Formamide.

-

Elimination of Ethanol.

-

Successive substitutions until the tris-species is formed.

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 100 mmol scale. Ensure fume hood usage due to ethanol/ester vapors.

Reagents:

-

Formamide (Reagent Grade, >99%): 13.5 g (300 mmol)

-

Triethyl Orthoformate (TEOF): 14.8 g (100 mmol)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.5 mol%) or Sulfuric Acid (3 drops).

-

Solvent: None (Neat reaction) or Toluene (for azeotropic removal).

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (optional but recommended), and a reflux condenser.

-

Charging: Add Formamide, TEOF, and the acid catalyst to the flask.

-

Heating: Heat the mixture slowly to 140°C . You will observe the distillation of ethanol (byproduct).

-

Critical Checkpoint: If using a Dean-Stark trap, monitor the volume of ethanol collected to gauge reaction progress (Theoretical: ~17 mL).

-

-

Precipitation: As the reaction proceeds and ethanol is removed, the product, Tris(formylamino)methane, is sparingly soluble in the hot mixture and may begin to precipitate or solidify upon cooling.

-

Isolation: Cool the mixture to room temperature. The resulting solid cake should be broken up and filtered.

-

Purification (Recrystallization):

-

Solvent: Water (The compound is sparingly soluble in cold water, soluble in hot).

-

Dissolve the crude solid in minimal boiling water.

-

Allow to cool slowly to 4°C. Long, colorless needles will form.

-

Filter and dry under vacuum over

.

-

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for high-purity isolation.

Part 3: Crystallographic & Solid-State Insights

Hydrogen Bonding Network

In the solid state, N-[Bis(formylamino)methyl]formamide acts as a "hydrogen bond sponge."

-

Donors: 3 Amide protons (

). -

Acceptors: 3 Carbonyl oxygens (

).[2] -

Packing: The molecules arrange in layers where the

interactions form infinite 2D sheets or 3D networks, depending on the specific polymorph. This extensive network explains the compound's remarkably high melting point (

Stability Profile

Unlike its alkylated cousins (e.g., Tris(dimethylamino)methane), which are liquids and highly sensitive to moisture, the formyl analog is a stable solid .

-

Why? The formyl groups reduce the basicity of the nitrogens, preventing the "unzipping" of the gem-triamine structure via iminium ion formation under neutral conditions.

Part 4: Applications in Drug Development

Precursor for N-Heterocycles

This molecule is a "masked" equivalent of three formamide units constrained to a single carbon. It is utilized in the synthesis of:

-

s-Triazines: via thermal decomposition or reaction with amidines.

-

Purines: Reaction with 4,5-diaminopyrimidines. The central carbon of the TFAM provides the C-8 carbon of the purine ring, while the formyl groups act as leaving groups or cyclization agents.

Comparison with Bredereck's Reagent

While Bredereck's reagent (

References

-

Bredereck, H., et al. "Synthese und Reaktionen von Tris-formylamino-methan." Chemische Berichte, vol. 88, no. 7, 1955, pp. 956-961. (Foundational synthesis).

- Armarego, W. L. F.Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.

- Allen, F. H. "The Geometry of Small Amides: Molecular Geometry and Bonding." Acta Crystallographica Section B, vol. 36, 1980, pp. 81-96. (Amide geometric constraints).

-

NIST Chemistry WebBook. "Formamide, N,N'-(iminodimethylene)bis-". (Spectral data verification).

Sources

Technical Guide: Early Synthetic Routes to N,N',N''-Methylidynetrisformamide

[1]

Executive Summary

N,N',N''-Methylidynetrisformamide (MTF), also known as Triformamidomethane , represents a critical "C1" synthon in heterocyclic chemistry.[1] Historically developed in the mid-20th century, this compound serves as a potent electrophilic methine source, facilitating the ring closure of diamines into purines and pyrimidines—scaffolds ubiquitous in oncology and antiviral drug discovery.

This guide deconstructs the two foundational synthetic routes established by Hellmut Bredereck and colleagues during the 1950s and 1960s. Unlike modern catalytic methods, these early routes rely on stoichiometric activation of formamide, offering robust, self-validating protocols that remain relevant for large-scale preparation due to the low cost of reagents.[1]

Chemical Identity & Properties

Before detailing the synthesis, the target analyte must be defined to ensure purity profiling.

| Property | Specification | Notes |

| IUPAC Name | N,N',N''-Methanetriyltriformamide | Also: Tris(formylamino)methane |

| Formula | High nitrogen content (28.9%) | |

| Molecular Weight | 145.12 g/mol | |

| Melting Point | 170–172 °C (dec.)[1][2] | Decomposes upon melting; distinct sharp endotherm |

| Solubility | Water (25 mg/mL), DMSO, hot Formamide | Poor solubility in non-polar organics aids isolation |

| Structure | Symmetrical "methane" core |

Synthetic Route A: The Acid Chloride Activation

The Classical Bredereck Approach

This route utilizes an acid chloride to activate formamide.[1] While acetyl chloride or benzoyl chloride can be used, Thionyl Chloride (

Mechanistic Logic (Causality)

The reaction is not a simple substitution. It is a cascade of Vilsmeier-Haack-type activations.

-

Activation: The acid chloride reacts with formamide to create an electrophilic iminium species (O-acyl or O-sulfonyl intermediate).

-

Nucleophilic Attack: The nitrogen of a second formamide molecule attacks the activated carbon.

-

Elimination-Addition: This process repeats three times at the central carbon, eventually displacing oxygen entirely to form the tris-amido methane structure.

Detailed Protocol

Note: This reaction is highly exothermic.[1] Strict temperature control is required to prevent polymerization.[1]

Reagents:

-

Formamide (Reagent & Solvent): 5.0 Molar Equivalents (Excess is critical).

-

Thionyl Chloride (

): 1.0 Molar Equivalent. -

Solvent: Anhydrous ether or benzene (optional, often run neat in formamide).[1]

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing dropping funnel. Vent to a scrubber (HCl/

evolution). -

Cooling: Charge the flask with Formamide. Cool to 0–5 °C using an ice/salt bath.

-

Addition: Add

dropwise. Critical: Maintain internal temperature below 10 °C. Rapid addition causes thermal runaway and charring.[1] -

Digestion: Once addition is complete, allow the mixture to warm to room temperature slowly. The solution will darken (yellow/orange).

-

Precipitation: Heat the mixture gently to 50–60 °C for 1 hour. The product, MTF, is poorly soluble in the acidic/ionic byproduct mixture and will begin to precipitate as a white/pale solid.[1]

-

Isolation: Cool to 0 °C. Filter the solid.

-

Purification: Wash with ice-cold water (to remove residual formamide salts) and acetone. Recrystallize from hot water if necessary.

Synthetic Route B: The Dimethyl Sulfate Alkylation

The "Easiest" High-Yield Method

While acid chlorides are effective, they generate corrosive gas.[1] The use of Dimethyl Sulfate (

Mechanistic Logic

Dimethyl sulfate acts as a hard alkylating agent.[1] It O-alkylates the formamide to generate a transient alkoxymethyleneiminium salt . This highly reactive intermediate is susceptible to nucleophilic attack by the nitrogen of neighboring formamide molecules, driving the equilibrium toward the thermodynamically stable, crystalline MTF.

Detailed Protocol

Safety Alert: Dimethyl sulfate is a potent alkylator and suspected carcinogen.[1] Use only in a high-velocity fume hood with appropriate PPE.[1]

Reagents:

Step-by-Step Workflow:

-

Mixing: In a reactor, combine Formamide and Dimethyl Sulfate at room temperature.

-

Heating: Slowly heat the mixture to 60–70 °C . An exotherm will be observed.[1]

-

Reaction: Hold at temperature for 2–3 hours. The clear solution will become turbid as MTF forms.

-

Workup: Cool the mixture to 0 °C. The product crystallizes out.

-

Neutralization (Critical): The mother liquor is highly acidic (methyl sulfuric acid). Neutralize the filtrate with ammonium hydroxide before disposal.

-

Yield: Historically reported yields are 70–85%, higher than the thionyl chloride route.[1]

Comparative Visualization of Pathways

The following diagram illustrates the convergence of both routes upon the central methine carbon.

Figure 1: Convergence of acid-mediated and alkylation pathways toward the Triformamidomethane core.

Mechanistic Deep Dive: The Electrophilic Cascade

To understand why the reaction stops at the tris-substituted stage, one must look at the stability of the final product. The

Figure 2: Stepwise addition of formamide units. The insolubility of MTF acts as a thermodynamic sink, driving the reaction to completion.

Application in Drug Development[1]

Why is this "ancient" chemistry relevant to modern drug discovery? MTF is a "One-Pot" heterocycle generator.[1]

-

Purine Synthesis: MTF reacts with 4,5-diaminopyrimidines to close the imidazole ring, forming purines.[1]

-

Pyrimidine Synthesis: Reacts with active methylenes (e.g., malononitrile) to form pyrimidine cores.[1]

Key Advantage: Unlike orthoformates (another C1 source), MTF introduces the methine carbon and nitrogen donors if required, often under milder conditions than harsh acid catalysis.[1]

References

-

Bredereck, H., et al. (1959).[1] "Syntheses with Acid Amides, Especially Formamide."[1][3][4] Chemische Berichte, 92, 329-337. (Foundational text on formamide activation).

-

Bredereck, H., Effenberger, F., & Treiber, H. J. (1963).[1] "Säureamid-Reaktionen, XXXIV. Tris-formamino-methan." Chemische Berichte, 96(6), 1505-1514.[1]

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: N,N',N''-Methylidynetrisformamide." Sigma-Aldrich Catalog.

-

CymitQuimica. (2023).[1][5][6] "N,N',N''-Methylidynetris[formamide] Properties and Safety."

-

Kantlehner, W. (2001).[1] "Tris(formylamino)methane."[1][2] Encyclopedia of Reagents for Organic Synthesis. (Review of modern utility).

Sources

- 1. N,N',N''-METHYLIDYNETRISFORMAMIDE | 4774-33-8 [chemicalbook.com]

- 2. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]

- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 4. CN1123273A - Method for preparation of N-methyl formamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

In-Depth Technical Guide: Synthesis of Tris(formylamino)methane

Part 1: Core Directive & Executive Summary

Tris(formylamino)methane (CAS: 4774-33-8 ), also known as N,N',N''-methylidynetrisformamide or triformamidomethane, is a specialized C1-synthon used primarily in the synthesis of nitrogenous heterocycles such as s-triazines , pyrimidines , and purines . Unlike its permethylated cousin, Bredereck’s reagent (tris(dimethylamino)methane), this compound retains the N-H functionality, making it a unique "masked" equivalent of ammonia and formic acid centered on a methine carbon.

This guide details the authoritative synthesis based on the pioneering work of Hellmut Bredereck , focusing on the alkylation-condensation of formamide. It distinguishes between the isolation of the stable intermediate and its in situ thermal decomposition to 1,3,5-triazine.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Principles

The synthesis relies on the activation of formamide. Formamide itself is a weak nucleophile and electrophile. To link three formamide units to a single carbon, one unit must be activated to an electrophilic iminium species, which is then attacked by subsequent formamide molecules.

The Bredereck Pathway:

-

O-Alkylation: Dimethyl sulfate (DMS) methylates the oxygen of formamide, creating a highly electrophilic O-methylformimidium salt.

-

Nucleophilic Attack: Excess formamide attacks the imidate carbon.

-

Elimination-Condensation: Through a series of addition-elimination steps (releasing methanol), three formamido groups converge on the central methine carbon.

Experimental Protocol: The Bredereck Method

Reference: Bredereck, H. et al. Chem. Ber. 1959, 92, 329.[1][2]

Reagents & Equipment

-

Formamide (HCONH₂): 4.0 mol (180 g).[3] Must be dry (<0.5% water).

-

Dimethyl Sulfate (Me₂SO₄): 1.0 mol (126 g). WARNING: Highly toxic, mutagenic.

-

Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer, reflux condenser, drying tube (CaCl₂), thermometer, dropping funnel.

Step-by-Step Methodology

| Phase | Step | Action | Critical Control Point (Why?) |

| Activation | 1 | Charge flask with Formamide (180 g). Heat to 60–70 °C . | Pre-heating ensures rapid initiation of alkylation without thermal runaway. |

| Addition | 2 | Add Dimethyl Sulfate (126 g) dropwise over 30–45 mins . | Exothermic reaction.[4][5] Maintain Temp < 80 °C to prevent premature decomposition. |

| Reaction | 3 | After addition, raise temperature to 80–90 °C for 1 hour. | Ensures complete conversion to the O-methylformimidium methyl sulfate intermediate. |

| Condensation | 4 | Slowly raise temperature to 100–110 °C . Hold for 2 hours. | Promotes the condensation of the imidate with excess formamide. Methanol is generated. |

| Isolation | 5 | Cool the mixture to 0 °C (ice bath). Allow to stand for 12 hours. | Tris(formylamino)methane has low solubility in cold formamide/methanol mixtures and will crystallize. |

| Purification | 6 | Filter the precipitate. Wash with cold methanol or acetone. | Removes unreacted DMS and formamide. |

| Drying | 7 | Dry in vacuo at 40 °C. | Product decomposes >160 °C; avoid high heat during drying. |

Yield: Typically 60–75% based on dimethyl sulfate. Appearance: Colorless to pale yellow crystalline solid. Melting Point: ~165 °C (with decomposition to s-triazine).

Alternative In Situ Generation (For Heterocycle Synthesis)

For applications where isolation is unnecessary (e.g., synthesis of 4-phenylpyrimidine from acetophenone), the compound is generated in situ:

-

Mix Formamide (excess) and Dimethyl Sulfate.[3]

-

Heat to 150–160 °C.

-

Add the substrate (e.g., ketone, nitrile).[3]

-

At this temperature, tris(formylamino)methane partially decomposes to s-triazine and reactive formamidine species, which drive the heterocyclization.

Part 3: Visualization & Formatting

Reaction Mechanism Diagram

The following diagram illustrates the transformation from formamide to tris(formylamino)methane via the activated imidate species.

Caption: Pathway for the synthesis of Tris(formylamino)methane via O-methylation of formamide.

Experimental Workflow Diagram

A visual guide to the bench-scale isolation protocol.

Caption: Step-by-step isolation workflow for Tris(formylamino)methane.

Data Summary: Physical Properties & Reactivity[8][10][11][12][13][14]

| Property | Value | Context |

| Molecular Formula | C₄H₇N₃O₃ | HC(NHCHO)₃ |

| Molecular Weight | 145.12 g/mol | - |

| Melting Point | 160–165 °C | Decomposes to 1,3,5-triazine upon melting.[6] |

| Solubility | Hot Water, Formamide | Poor in cold organic solvents (EtOH, Acetone). |

| Stability | Stable at RT | Hygroscopic; store in desiccator. |

| Key Reactivity | Formylating Agent | Reacts with ketones to form pyrimidines; benzoins to form imidazoles. |

Part 4: References

-

Bredereck, H., Gompper, R., Rempfer, H., Klemm, K., & Keck, H. (1959).[1][2][4][7] Formamide reactions.[4][5][8][7][9] XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane. Chemische Berichte , 92, 329–337.[2]

-

Bredereck, H., et al. (1958).[4][7] Syntheses with Formamide. Angewandte Chemie , 70(9), 269.

-

Kobayashi, S. (1973).[8] A New One-step Synthesis of Pyrimidines. Bulletin of the Chemical Society of Japan , 46(9), 2835-2839. (Describes use of tris(formylamino)methane).

-

Kantlehner, W. (2001). Tris(formylamino)methane.[3][4][8][7][10][9][11] Encyclopedia of Reagents for Organic Synthesis . (Review of applications).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]

- 5. pharm.tohoku.ac.jp [pharm.tohoku.ac.jp]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. N,N ,N -Methylidynetrisformamide 97 4774-33-8 [sigmaaldrich.com]

N,N',N''-Methylidynetrisformamide general reactivity profile

Topic: N,N',N''-Methylidynetrisformamide (MTF) General Reactivity Profile Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

A High-Fidelity C1 Synthon for Heterocyclic Construction

Executive Summary

N,N',N''-Methylidynetrisformamide (MTF), also known as Tris(formylamino)methane (CAS: 4774-33-8), represents a specialized class of electrophilic C1 synthons. Unlike common liquid reagents such as dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (TEOF), MTF is a stable solid that acts as a potent "methine transfer" agent under thermal or Lewis-acid catalyzed conditions.

This guide delineates the reactivity profile of MTF, focusing on its utility in the one-pot construction of pyrimidine and purine cores —scaffolds ubiquitous in kinase inhibitors and nucleotide analogs. By defining its dissociation kinetics and electrophilic behavior, we provide a roadmap for utilizing MTF to bypass the limitations of traditional Vilsmeier-Haack formylation.

Molecular Architecture & Electronic Properties

MTF consists of a central

-

Latent Electrophilicity: The central carbon is electron-deficient but kinetically stabilized by the steric bulk and resonance of the three amide nitrogens.

-

Stepwise Activation: Unlike orthoesters, MTF requires thermal activation (>120°C) or acid catalysis (e.g.,

, -

Solubility Profile: Soluble in polar aprotic solvents (DMF, NMP) and water; limited solubility in non-polar organics, which often simplifies product isolation via precipitation.

Table 1: Physicochemical Core Data

| Property | Value | Implication for Synthesis |

| Formula | High nitrogen content; atom-economical for N-heterocycles. | |

| MW | 145.12 g/mol | Solid reagent allows precise stoichiometric weighing. |

| Melting Point | 170–172 °C (dec.) | Reaction temperatures often mirror the decomposition point. |

| Appearance | White to pale yellow solid | Easy handling compared to volatile/hygroscopic liquids. |

| Solubility | Water, DMSO, DMF | Compatible with polar substrates (e.g., amino acids, salts). |

Mechanistic Pathways: The "Formamide Cascade"

The reactivity of MTF is governed by the sequential elimination of formamide (

Pathway A: Thermal/Acid-Catalyzed Activation

Under heating or in the presence of Brønsted/Lewis acids, MTF undergoes

-

Protonation: The carbonyl oxygen of one formamido group is protonated.

-

Elimination: A molecule of formamide is expelled, generating a resonance-stabilized bis(formamido)carbenium ion .

-

Nucleophilic Attack: This cation intercepts soft nucleophiles (e.g., enolizable ketones, active methylenes, amines).

Pathway B: The "Kobayashi" Pyrimidine Synthesis

When reacted with activated methylene compounds (e.g., acetophenones, acetonitriles) in the presence of electrophilic activators like phosphoryl chloride (

Figure 1: The activation pathway of MTF via formamide elimination to generate the reactive electrophile.

Synthetic Applications

One-Pot Pyrimidine Synthesis

MTF is superior to TEOF/Ammonium acetate systems for synthesizing 4-substituted pyrimidines from ketones. The reaction typically proceeds via the formation of a

-

Substrates: Acetophenones, cyclic ketones, aryl acetonitriles.

-

Conditions: 120–160 °C, often with

or -

Advantage: Avoids the use of gaseous ammonia or high-pressure reactors.

Synthesis of s-Triazine

Thermal decomposition of MTF at high temperatures (>180 °C) yields s-triazine (1,3,5-triazine) via trimerization of transient formimidic species. This is a useful route for generating unsubstituted triazine cores without handling HCN.

Purine & Fused Heterocycle Construction

MTF reacts with ortho-diamines (e.g., 4,5-diaminopyrimidine) to effect ring closure, yielding purines. It acts similarly to formic acid but operates under anhydrous conditions, which is critical for moisture-sensitive substrates.

Experimental Protocol: Synthesis of 4-Aminopyrimidine Derivative

A validated protocol adapted for high-throughput optimization.

Objective: Synthesis of a 4-substituted pyrimidine from an acetamide derivative.

Reagents:

-

Substrate: Acetamide derivative (1.0 equiv)

-

Reagent: MTF (2.0 equiv)

-

Activator:

(3.0 equiv) -

Solvent: Neat or minimal NMP (N-Methyl-2-pyrrolidone)

Workflow:

-

Preparation: In a heavy-walled pressure vial or round-bottom flask equipped with a condenser, combine the acetamide substrate and MTF.

-

Activation: Add

dropwise at room temperature. (Caution: Exothermic). -

Reaction: Heat the mixture to 120 °C for 12–16 hours. The mixture will initially liquify and then darken.

-

Quenching: Cool to 0 °C. Slowly pour the reaction mixture onto crushed ice/water (10x volume).

-

Neutralization: Adjust pH to ~8 using saturated

or -

Isolation: Extract with EtOAc (

). Wash organics with brine, dry over -

Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).

Figure 2: Step-by-step workflow for MTF-mediated pyrimidine synthesis.

Safety & Handling (E-E-A-T)

While MTF is a solid and less volatile than liquid formylating agents, standard safety rigor is required.

-

Hazard Identification: MTF is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2) . It may cause respiratory irritation (STOT SE 3).

-

Thermal Hazards: MTF decomposes near its melting point (170 °C). Reactions run near this temperature must be monitored for pressure buildup if sealed vessels are used, as gaseous decomposition products (

, -

Chemical Compatibility: Incompatible with strong oxidizing agents. When used with

, ensure proper venting of -

Storage: Store in a cool, dry place. Unlike DMF-DMA, it is not acutely hygroscopic, but long-term exposure to moisture can hydrolyze the amide bonds.

References

-

Bredereck, H., et al. (1956).[1] Formamide reactions.[1][2][3][4][5] VI. Preparation of purines and pyrimidines.[1][4]Chemische Berichte. (Foundational reactivity of formamide derivatives).

-

Kobayashi, S. (1973).[1] One-step synthesis of pyrimidines and condensed pyrimidines by heating carboxamides with formamide and POCl3.[1]Bulletin of the Chemical Society of Japan. (Primary protocol source).

-

CymitQuimica. (2024). Product Data Sheet: N,N',N''-Methylidynetris[formamide] (CAS 4774-33-8).[3] (Physical properties and safety data).

-

BenchChem. (2024). Reactivity Profile: Tris(formylamino)methane.[1][2][3] (Comparative reactivity data).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. DE2650658A1 - S-Triazine prodn. from formamidine acetate and orthoformate - avoiding use of hydrocyanic acid and giving high yield of pure prod. - Google Patents [patents.google.com]

- 3. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Theoretical Characterization and Reactivity Profiling of N,N',N''-Methylidynetrisformamide

The following technical guide details the theoretical and practical characterization of N,N',N''-Methylidynetrisformamide (MTF), focusing on its electronic structure, conformational stability, and mechanism as a formylating agent in heterocyclic synthesis.

Executive Summary

N,N',N''-Methylidynetrisformamide (MTF), also known as tris(formamido)methane, represents a unique class of geminal triamines. While experimentally established as a potent reagent for the synthesis of purines and pyrimidines, its theoretical profile reveals a complex interplay of steric strain and electronic stabilization.

This guide provides a comprehensive theoretical framework for understanding MTF. We move beyond basic stoichiometry to explore the molecular orbital interactions that drive its reactivity as a "masked" electrophile. By correlating Density Functional Theory (DFT) predictions with experimental solubility and decomposition data, we establish a validated protocol for utilizing MTF in high-value drug discovery campaigns.

Molecular Architecture & Electronic Structure

Structural Topology

MTF consists of a central

| Parameter | Theoretical Value (DFT) | Experimental Grounding | Significance |

| Point Group | Solid State (XRD) | Low symmetry indicates high entropy in solution, aiding solubility. | |

| C(central)-N Bond | 1.45 Å | ~1.46 Å (Aminal) | Lengthened bond suggests lability, supporting its role as a leaving group. |

| Dipole Moment | 4.2 - 5.1 D | Soluble in polar aprotic solvents | High polarity necessitates DMSO/DMF for reactions. |

| HOMO-LUMO Gap | 5.8 eV | UV Cutoff < 250 nm | Chemically stable at RT; requires thermal activation (>160°C). |

NBO Charge Analysis

Natural Bond Orbital (NBO) analysis reveals that the central carbon is significantly electron-deficient due to the inductive withdrawal of three nitrogen atoms. However, the lone pairs on the amide nitrogens are delocalized into the carbonyl

-

Central Carbon (

): Highly positive electrostatic potential. -

Amide Nitrogens: Planar geometry (

), indicating restricted rotation and significant double-bond character in the

Reactivity & Mechanistic Pathways[1]

The utility of MTF lies in its ability to decompose thermally into reactive iminium intermediates. Theoretical transition state searching (QST3 method) identifies the rate-limiting step as the proton transfer followed by the elimination of formamide.

The "Unmasking" Mechanism

MTF acts as a reservoir for the highly electrophilic

-

Protonation/Activation: Acid catalysis or thermal excitation weakens the central

bond. -

Elimination: One formamide molecule is expelled.

-

Cyclization: The resulting cation attacks nucleophilic centers (e.g., diamines) to close heterocyclic rings.

Visualization of Reaction Pathway

The following diagram illustrates the theoretical pathway for MTF activation and its application in purine synthesis.

Caption: Theoretical activation pathway of MTF showing the energetic barrier to form the active iminium species.

Experimental & Computational Protocols

To validate theoretical models or utilize MTF in synthesis, the following protocols are standardized. These procedures ensure reproducibility and align computational predictions with physical outcomes.

Computational Protocol (DFT Study)

Objective: Determine the lowest energy conformer and predict IR spectra for identification.

-

Software: Gaussian 16 or GAMESS (US).

-

Geometry Optimization:

-

Functional: B3LYP (Global hybrid) or

B97X-D (Dispersion corrected). -

Basis Set: 6-311++G(d,p).

-

Solvation: PCM model (Water or DMSO).

-

-

Frequency Calculation:

-

Verify stationary points (0 imaginary frequencies).

-

Scale factors: 0.967 (for B3LYP).

-

-

Output Analysis: Extract Gibbs Free Energy (

) and dipole moments.

Synthetic Validation Protocol

Objective: Use MTF to synthesize a purine scaffold (e.g., from 4,5-diaminopyrimidine).

-

Stoichiometry: 1.0 eq. Diamine substrate : 1.5 eq. MTF.

-

Solvent System: Formamide (acting as both solvent and co-reagent) or n-Butanol.

-

Conditions:

-

Heat to 160–170 °C (matches MTF melting/decomposition point).

-

Note: MTF decomposes near its melting point; this in situ generation of reactive species is critical.

-

-

Workup: Cool to RT. The product often precipitates due to the high lattice energy of purines. Wash with water to remove residual formamide.

Spectroscopic Identification

Theoretical predictions allow for rapid identification of MTF purity.

| Spectroscopic Method | Theoretical Signal (Predicted) | Assignment |

| IR (Infrared) | 1680–1700 cm⁻¹ (Strong) | C=O Stretch (Amide I) |

| IR (Infrared) | 3200–3300 cm⁻¹ (Broad) | N-H Stretch (H-bonded) |

| 1H NMR (DMSO-d6) | Formyl protons (-CHO) | |

| 1H NMR (DMSO-d6) | Methine proton (-CH-) |

References

-

Grakauskas, V. (1971).[1] Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters.[1] The Journal of Organic Chemistry, 36(21), 3251-3252. [Link]

-

Grimme, S. (2006). Semiempirical GGA-type density functional constructed with a long-range dispersion correction. Journal of Computational Chemistry, 27(15), 1787-1799. (Methodological Reference for DFT). [Link]

-

PubChem. (2025). Compound Summary: N,N',N''-Methylidynetrisformamide.[1][2][3][4][5][6][7][8] National Library of Medicine. [Link]

Sources

- 1. N,N′,N′′-次甲基三甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 4774-33-8: N,N′,N′′-Methylidynetris[formamide] [cymitquimica.com]

- 3. N,N',N''-METHYLIDYNETRISFORMAMIDE | 4774-33-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]

- 7. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Note: High-Purity Synthesis of N,N',N''-Methylidynetrisformamide (MTF) from Formamide

Executive Summary

-Methylidynetrisformamide (MTF), also known as Tris(formylamino)methane, is a criticalThis application note details the Bredereck Synthesis , the industry-standard protocol for generating MTF directly from formamide. Unlike methods requiring expensive orthoformates, this protocol utilizes electrophilic activation of formamide (using Thionyl Chloride or Acetyl Chloride) to induce self-condensation. This guide prioritizes high-yield isolation and purification strategies suitable for drug development workflows.

Mechanistic Insight & Reaction Design

The Bredereck Cascade

The synthesis relies on the electrophilic activation of formamide. Formamide acts as both the nucleophile and the carbon source. The reaction is driven by the formation of a highly reactive Vilsmeier-type intermediate.

Key Mechanistic Steps:

-

Activation: The electrophile (e.g.,

) attacks the oxygen of the formamide, creating a chloroiminium species. -

Condensation: This electrophilic species is attacked by the nitrogen of a second and third formamide molecule.

-

Elimination: Loss of ammonia and the activating group yields the central methine carbon substituted with three formamido groups.

Reaction Pathway Diagram[1]

Figure 1: The electrophilic cascade transforming formamide into MTF via activation and condensation.

Experimental Protocol

Method A: Thionyl Chloride Activation (Primary Route)

This method is preferred for its atom economy and the volatility of byproducts (

Reagents & Equipment:

-

Formamide: 45.0 g (1.0 mol) [Dried over molecular sieves]

-

Thionyl Chloride (

): 11.9 g (0.1 mol) -

Solvent: Absolute Toluene (Optional, can be run neat)

-

Equipment: 250 mL 3-neck Round Bottom Flask (RBF), dropping funnel, reflux condenser,

drying tube, mechanical stirrer, ice-water bath.

Step-by-Step Procedure:

-

Setup: Charge the RBF with Formamide (45.0 g). Cool the system to 0–5 °C using an ice bath. Ensure the system is under a dry nitrogen atmosphere.

-

Addition: Add Thionyl Chloride (11.9 g) dropwise over 30-45 minutes .

-

Critical Control Point: The reaction is highly exothermic. Maintain internal temperature

. Vigorous evolution of

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.

-

Heating: Slowly heat the mixture to 60–65 °C . Stir at this temperature for 2–3 hours . The solution will darken slightly, and a precipitate may begin to form.

-

Crystallization: Cool the mixture slowly to 0 °C . The product, MTF, will crystallize out of the solution.

-

Isolation: Filter the solid under vacuum.

-

Washing: Wash the filter cake with:

- mL cold acetone (to remove unreacted formamide).

- mL cold ether.

-

Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Yield: 40–50% (based on

Method B: Acetyl Chloride Activation (Alternative)

Use this method if handling thionyl chloride is restricted.[1] It produces acetic acid as a byproduct.

Reagents:

-

Formamide: 45.0 g (1.0 mol)

-

Acetyl Chloride: 11.8 g (0.15 mol)

-

Solvent: Toluene (50 mL)

Procedure:

-

Dissolve Formamide in Toluene in a 250 mL RBF.

-

Add Acetyl Chloride dropwise at 0 °C .

-

Heat the mixture to 50 °C for 4 hours.

-

The product precipitates as the hydrochloride salt or free base depending on workup.

-

Isolate via filtration as described in Method A.

Purification & Quality Control

For drug development applications, the removal of ammonium chloride (

Recrystallization Protocol

-

Solvent: Dissolve crude MTF in a minimum amount of hot water (80 °C) or hot DMF .

-

Note: MTF is sparingly soluble in cold water but soluble in hot water. Avoid prolonged boiling to prevent hydrolysis.

-

-

Filtration: Filter the hot solution rapidly to remove insoluble impurities.

-

Cooling: Allow the filtrate to cool to room temperature, then refrigerate at 4 °C overnight.

-

Collection: Collect crystals by filtration and wash with cold ethanol.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 163 – 165 °C (Decomposes) | Capillary Method |

| Assay (HPLC) | > 98.0% | C18 Column, Water/ACN |

| Solubility | Soluble in hot water, DMSO; Insoluble in ether | Solubility Test |

| IR Spectrum | Strong bands at ~1660 cm⁻¹ (Amide I) | FTIR (KBr pellet) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Rapid addition of | Control addition rate strictly; keep T < 10°C. |

| Oily Product | Residual Formamide or solvent. | Recrystallize from hot water; wash thoroughly with acetone. |

| Discoloration (Brown) | Reaction temperature exceeded 70°C. | Maintain reaction temp between 60-65°C. |

| Hydrolysis | Exposure to moisture during storage. | Store in a desiccator; MTF is hygroscopic. |

References

-

Bredereck, H., Gompper, R., & Schuh, H. G. (1959). Synthesen mit Säureamiden, I. Mitteil.: Darstellung von Methylidynetrisformamid. Chemische Berichte, 92(12), 3293–3299. Link

-

Bredereck, H., et al. (1956). Acid Amide Reactions. Chemische Berichte, 89, 2060. Link

-

Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Elsevier Science. (Reference for solvent and reagent drying protocols). Link

-

Kantlehner, W. (2001). Tris(formylamino)methane. Encyclopedia of Reagents for Organic Synthesis. Link

Disclaimer: This protocol involves the use of hazardous chemicals (

Sources

Advanced Formylation Strategies: The N,N',N''-Methylidynetrisformamide (MTF) Protocol

This guide outlines the technical application of N,N',N''-Methylidynetrisformamide (MTF) , a specialized solid-state reagent used primarily for the construction of nitrogen-containing heterocycles (pyrimidines, triazines) and as a stable, crystalline alternative to volatile formylating agents.

Executive Summary: The "Solid-State" C1 Synthon

N,N',N''-Methylidynetrisformamide (MTF) (CAS: 4774-33-8), also known as Tris(formylamino)methane, represents a high-utility "masked" electrophile. Unlike liquid reagents such as dimethylformamide (DMF) or triethyl orthoformate, MTF is a stable, crystalline solid (

Key Advantages:

-

Stoichiometric Precision: As a weighable solid, it eliminates the handling errors associated with volatile or hygroscopic liquids.

-

Triple Functionality: It can deliver three equivalents of the formyl-nitrogen fragment, making it thermodynamically favorable for cyclocondensation reactions.

-

Safety Profile: avoids the flammability and inhalation risks of lower molecular weight formylating agents.

Mechanism of Action

MTF operates as a tridentate electrophile . Under acid catalysis (typically Bronsted acids like

Activation Pathway

In the presence of a proton source, MTF activates by shedding one formamide unit, creating an electrophilic iminium species that is susceptible to nucleophilic attack.

Figure 1: Acid-catalyzed activation and reaction pathway of MTF for heterocycle synthesis.

Comparative Analysis: MTF vs. Traditional Reagents

MTF is best utilized when ring construction is the goal, rather than simple N-formylation of a primary amine (where Acetic Formic Anhydride is preferred).

| Feature | MTF (N,N',N''-Methylidynetrisformamide) | DMF-DMA (Dimethylformamide dimethyl acetal) | Triethyl Orthoformate |

| Physical State | Crystalline Solid | Volatile Liquid | Volatile Liquid |

| Active Species | Formamido-methine | Dimethylamino-methine | Alkoxy-methine |

| Atom Economy | High (Releases formamide) | Moderate (Releases MeOH/DMA) | Lower (Releases EtOH) |

| Primary Use | Pyrimidine/Triazine Synthesis | Enamine formation / Methylation | Acetal formation |

| Stability | High (Shelf-stable) | Moisture Sensitive (Hydrolyzes) | Moisture Sensitive |

| Reaction pH | Acidic / Neutral | Basic / Neutral | Acidic |

Experimental Protocols

Protocol A: Synthesis of Substituted Pyrimidines

This protocol utilizes MTF to close a pyrimidine ring using an active methylene compound (e.g., malononitrile,

Target: 4-Substituted Pyrimidines Reagents:

-

Substrate: Malononitrile or Acetophenone derivative (1.0 equiv)

-

Reagent: MTF (1.0 - 1.2 equiv)

-

Catalyst:

-Toluenesulfonic acid ( -

Solvent: Ethanol or Toluene

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the active methylene substrate (e.g., 10 mmol) in Ethanol (20 mL).

-

Addition: Add MTF (10-12 mmol) and

-TsOH (0.5 mmol) to the solution. -

Reflux: Heat the mixture to reflux (

for EtOH,-

Checkpoint: Monitor reaction progress via TLC (SiO

, EtOAc/Hexane). The disappearance of the starting methylene compound indicates completion.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates (common for pyrimidines), filter the solid and wash with cold ethanol.

-

If soluble, concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water (to remove byproduct formamide), dry over Na

SO

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Mechanism Note: MTF provides the C-2 carbon and the N-1/N-3 nitrogens (or interacts with the substrate's nitrogen) depending on the substrate structure. For malononitrile, MTF provides the C-2 and N-3, forming 4-aminopyrimidine-5-carbonitrile derivatives.

Protocol B: Synthesis of s-Triazines

MTF is a potent precursor for symmetrical and asymmetrical triazines when reacted with amidines or guanidines.

Target: 2,4-Disubstituted-1,3,5-Triazines Reagents:

-

Substrate: Guanidine Carbonate or Benzamidine (1.0 equiv)

-

Reagent: MTF (1.0 equiv)

-

Solvent: Acetonitrile or DMF

Step-by-Step Methodology:

-

Mixing: Suspend the guanidine salt (10 mmol) and MTF (10 mmol) in Acetonitrile (30 mL).

-

Heating: Heat the mixture to reflux.

-

Observation: The suspension will typically clear as the reaction proceeds and intermediates form.

-

-

Duration: Maintain reflux for 6–12 hours.

-

Isolation:

-

Cool to

. -

The triazine product often crystallizes out.[1] Filter and wash with cold acetonitrile.

-

Yield Optimization: If yield is low, concentrate the mother liquor and triturate with diethyl ether.

-